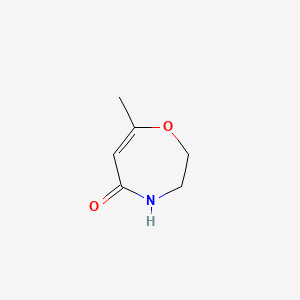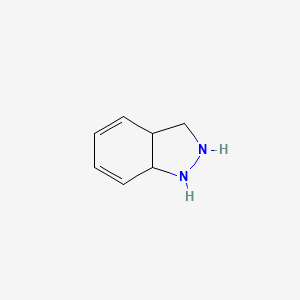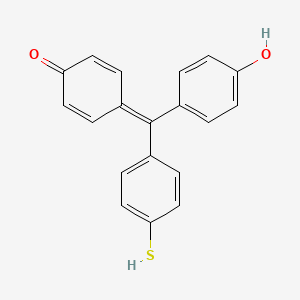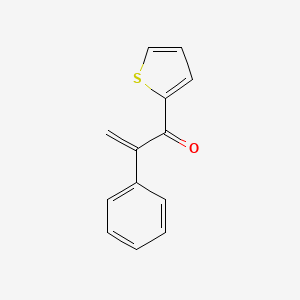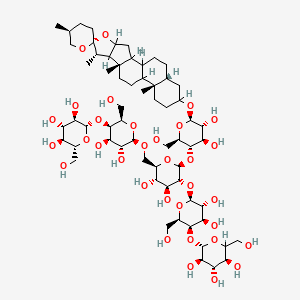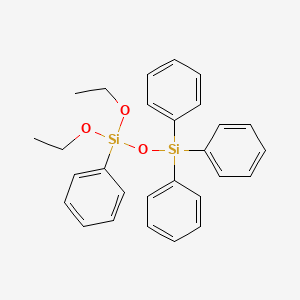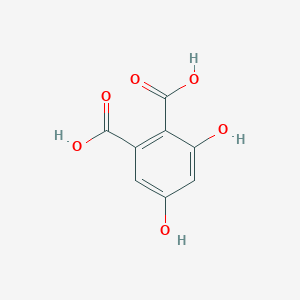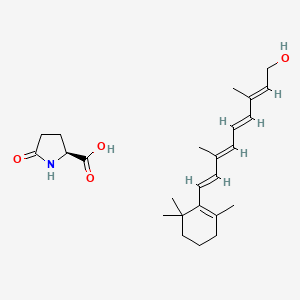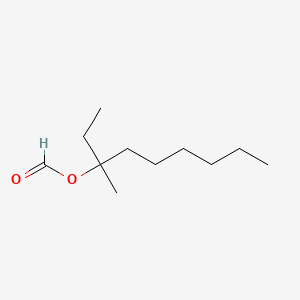
4-(Formylhydroxyamino)benzoic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCRIS 5140, also known as AISI 5140 or SAE 5140, is a chromium-molybdenum alloy steel. This compound is widely used in various industries due to its excellent mechanical properties, including high strength, hardness, and wear resistance. It is commonly used in the production of components and parts that require high durability and toughness, such as gears, shafts, and axles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CCRIS 5140 involves alloying iron with chromium, molybdenum, and other elements. The typical composition includes:
- Iron (Fe): 97.395-98.07%
- Manganese (Mn): 0.700-0.900%
- Chromium (Cr): 0.700-0.900%
- Carbon ©: 0.380-0.430%
- Silicon (Si): 0.150-0.300%
- Sulfur (S): ≤ 0.0400%
- Phosphorous (P): ≤ 0.0350% .
Industrial Production Methods
Industrial production of CCRIS 5140 typically involves processes such as induction heating chromizing (IHC) and box-type furnace heating chromizing (BFHC). These methods enhance the surface hardness and wear resistance of the alloy by forming chromium carbide coatings on the steel surface .
Analyse Des Réactions Chimiques
Types of Reactions
CCRIS 5140 undergoes various chemical reactions, including:
Oxidation: The alloy can form an oxide layer on its surface when exposed to high temperatures.
Reduction: Reduction reactions can occur during heat treatment processes.
Substitution: Substitution reactions can occur when alloying elements are added or replaced during the production process.
Common Reagents and Conditions
Common reagents used in the reactions involving CCRIS 5140 include chromium sources, halide activators, and carbon sources. The reaction conditions vary depending on the desired properties of the final product, such as chromizing temperature and type of chromium sources .
Major Products Formed
The major products formed from these reactions include chromium carbide coatings, which enhance the hardness and wear resistance of the alloy .
Applications De Recherche Scientifique
CCRIS 5140 has a wide range of scientific research applications, including:
Chemistry: Used in the study of alloy compositions and their effects on mechanical properties.
Biology: Investigated for its biocompatibility and potential use in biomedical implants.
Medicine: Explored for its potential use in surgical instruments and medical devices.
Mécanisme D'action
The mechanism by which CCRIS 5140 exerts its effects is primarily through the formation of chromium carbide coatings on its surface. These coatings enhance the hardness, wear resistance, and corrosion resistance of the alloy. The molecular targets and pathways involved include the interaction between chromium and carbon atoms, leading to the formation of a strong and durable surface layer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CCRIS 5140 include other chromium-molybdenum alloy steels such as:
- AISI 4130
- AISI 4140
- AISI 4340
Uniqueness
CCRIS 5140 is unique due to its specific composition and the resulting mechanical properties. It offers a balance of strength, hardness, and wear resistance, making it suitable for a wide range of applications. Compared to other similar compounds, CCRIS 5140 provides excellent hardenability and machinability, making it a popular choice in various industries .
Propriétés
Numéro CAS |
73747-10-1 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ethyl 4-[formyl(hydroxy)amino]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(13)8-3-5-9(6-4-8)11(14)7-12/h3-7,14H,2H2,1H3 |
Clé InChI |
ZEJSRIHJKOVMBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



